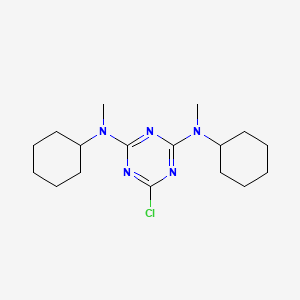
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C15H24ClN5. It belongs to the class of triazine compounds, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with cyclohexylamine and dimethylamine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The substitution of chlorine atoms by the amines occurs in high to moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N-sec-butyl-N’-acetyl-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of cyclohexyl and dimethyl groups enhances its stability and potential interactions with molecular targets compared to other triazine derivatives .
Properties
CAS No. |
171257-73-1 |
|---|---|
Molecular Formula |
C17H28ClN5 |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
6-chloro-2-N,4-N-dicyclohexyl-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H28ClN5/c1-22(13-9-5-3-6-10-13)16-19-15(18)20-17(21-16)23(2)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
MAXQBBLDRXHMSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=NC(=NC(=N2)Cl)N(C)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


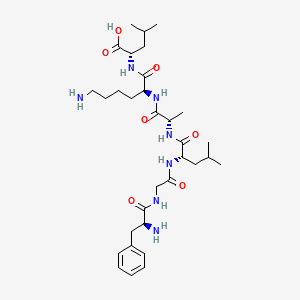
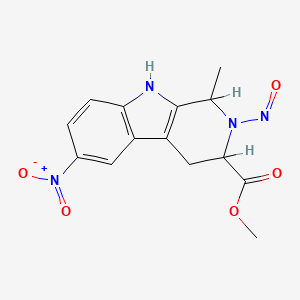
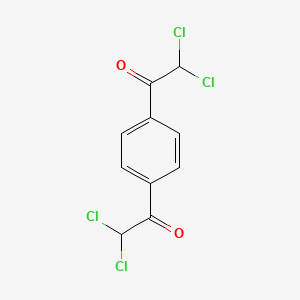
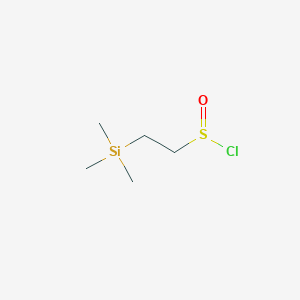
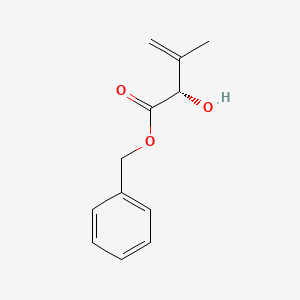
![N-[4-(Hex-1-yn-1-yl)phenyl]thiourea](/img/structure/B12547962.png)
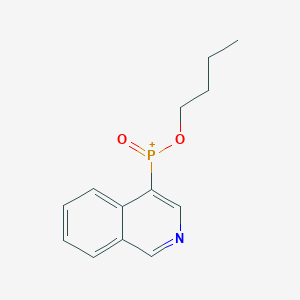
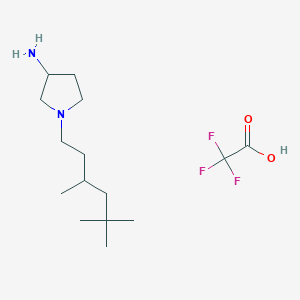
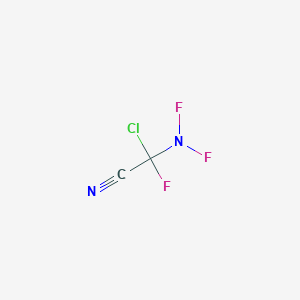
![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12547987.png)


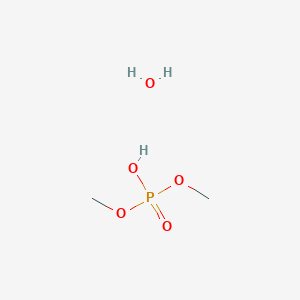
![3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B12548016.png)
